2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol
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Overview
Description
2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring substituted with a propyl group at the 1-position and an aminoethanol group at the 2-position.
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety, which is a key component of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, has been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Cellular Effects
They have demonstrated the ability to induce apoptosis in different tumor cell lines .
Molecular Mechanism
Benzimidazole derivatives have been found to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol typically involves the condensation of o-phenylenediamine with propylamine and subsequent reaction with ethylene oxide. The reaction conditions often include:
Condensation Reaction: o-Phenylenediamine is reacted with propylamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form 1-propyl-1H-benzimidazole.
Alkylation Reaction: The resulting 1-propyl-1H-benzimidazole is then reacted with ethylene oxide under basic conditions (e.g., using sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminoethanol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The aminoethanol group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
2-aminobenzimidazole: A derivative with an amino group at the 2-position, similar to 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol.
2-(2-hydroxyethyl)benzimidazole: A compound with a hydroxyethyl group at the 2-position, similar to the aminoethanol group in this compound.
Uniqueness
This compound is unique due to the presence of both a propyl group and an aminoethanol group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields.
Properties
IUPAC Name |
2-[(1-propylbenzimidazol-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-8-15-11-6-4-3-5-10(11)14-12(15)13-7-9-16/h3-6,16H,2,7-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANTQXTRJQTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970554 |
Source
|
Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5523-13-7 |
Source
|
Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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